An In-depth Technical Guide to the Physicochemical Properties of (1R,2S)-2-phenylcyclohexan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of (1R,2S)-2-phenylcyclohexan-1-amine
Introduction
(1R,2S)-2-phenylcyclohexan-1-amine is a chiral primary amine with a significant role as a building block in medicinal chemistry and asymmetric synthesis. Its rigid cyclohexyl backbone and the stereochemical arrangement of the phenyl and amino groups make it a valuable scaffold for the development of novel therapeutic agents. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with different enantiomers and diastereomers exhibiting distinct pharmacological and toxicological profiles.[1][2][3] Therefore, a thorough understanding and precise characterization of the physicochemical properties of a specific stereoisomer like (1R,2S)-2-phenylcyclohexan-1-amine are paramount for researchers, scientists, and drug development professionals.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of (1R,2S)-2-phenylcyclohexan-1-amine. In the absence of extensive publicly available experimental data for this specific isomer, this guide focuses on the robust experimental methodologies required for its characterization, providing field-proven insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Molecular Structure and Computed Properties
The foundational properties of (1R,2S)-2-phenylcyclohexan-1-amine are derived from its molecular structure. Publicly available databases provide computed values for several of these properties.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | PubChem[4] |
| Molecular Weight | 175.27 g/mol | PubChem[4] |
| IUPAC Name | (1R,2S)-2-phenylcyclohexan-1-amine | PubChem[4] |
| CAS Number | 1011-11-6 | PubChem[4] |
| XLogP3-AA (Computed) | 2.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Note: The values in this table are computationally derived and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental protocols for determining the key physicochemical properties of (1R,2S)-2-phenylcyclohexan-1-amine.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[6]
Experimental Protocol: Capillary Method [7][8][9]
-
Sample Preparation: A small amount of dry, finely powdered (1R,2S)-2-phenylcyclohexan-1-amine is packed into a capillary tube to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Preliminary Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (5-10 °C/min) can be used to obtain an estimated value.[7]
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated to a temperature approximately 15-20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to ensure thermal equilibrium.[8]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
pKa Determination
The pKa is a measure of the acidity of the conjugate acid of the amine. It is a critical parameter for predicting the ionization state of the molecule at a given pH, which in turn affects its biological activity and solubility. For primary amines, the pKa is typically in the range of 9-11. [10] Experimental Protocol: Potentiometric Titration [10][11][12]
-
Sample Preparation: A precise amount of (1R,2S)-2-phenylcyclohexan-1-amine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: As a primary amine, two N-H stretching bands are expected in the region of 3400-3250 cm⁻¹. An N-H bending vibration should also be observable around 1650-1580 cm⁻¹. The C-N stretching vibration for an aliphatic amine is typically found between 1250-1020 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbon bearing the amino group and the phenyl group will be deshielded and appear at a lower field. The N-H protons often appear as a broad signal. The aromatic protons of the phenyl group will be in the 7.0-7.5 ppm region. The cyclohexyl protons will show complex splitting patterns in the aliphatic region.
-
¹³C NMR: The carbon atom attached to the nitrogen will be deshielded. The aromatic carbons will have characteristic shifts in the 120-150 ppm range.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 175. The fragmentation pattern would likely involve the loss of the phenyl group or cleavage adjacent to the amine.
Conclusion
The physicochemical properties of (1R,2S)-2-phenylcyclohexan-1-amine are fundamental to its application in drug discovery and development. This guide has outlined the essential experimental methodologies for the precise determination of its melting point, boiling point, solubility, and pKa. Adherence to these robust protocols will ensure the generation of high-quality, reliable data, which is indispensable for advancing research and development efforts involving this important chiral building block. The stereospecific nature of this compound underscores the necessity of characterizing each stereoisomer independently to fully understand its potential in pharmacological applications.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 17, 2026, from [Link]
-
Chemistry Liberty. (2024, September 24). Solubility test for Organic Compounds. Retrieved February 17, 2026, from [Link]
-
Chemistry Steps. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved February 17, 2026, from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 17, 2026, from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved February 17, 2026, from [Link]
-
Pharmaguideline. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved February 17, 2026, from [Link]
-
DOI. (n.d.). Detailed procedure for calculating pKa. Retrieved February 17, 2026, from [Link]
-
BorsodChem. (n.d.). phenylcyclohexylamine. Retrieved February 17, 2026, from [Link]
-
Solubility of Things. (n.d.). Cyclohexylamine. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). (1R,2S)-2-phenylcyclohexan-1-amine. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 17, 2026, from [Link]
-
University of California, Irvine. (n.d.). Amine Unknowns. Retrieved February 17, 2026, from [Link]
-
Chemconnections. (n.d.). Boiling Point Determination. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 17, 2026, from [Link]
-
A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved February 17, 2026, from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2015, December 9). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Phenylcyclohexan-1-amine. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2015, December 31). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved February 17, 2026, from [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved February 17, 2026, from [Link]
-
Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Retrieved February 17, 2026, from [Link]
-
MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved February 17, 2026, from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2022, April 15). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Retrieved February 17, 2026, from [Link]
-
LookChem. (2025, May 20). 2-cyclohexen-1-amine. Retrieved February 17, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 7.3 Solubility of Amines. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025, October 13). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved February 17, 2026, from [Link]
-
PubMed. (2025, July 5). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved February 17, 2026, from [Link]
-
PMC. (n.d.). Chiral Drugs: An Overview. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans). Retrieved February 17, 2026, from [Link]
-
NIST WebBook. (n.d.). N-Phenylcyclohexylamine. Retrieved February 17, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. ijirset.com [ijirset.com]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1R,2S)-2-phenylcyclohexan-1-amine | C12H17N | CID 209557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylcyclohexan-1-amine | C12H17N | CID 544990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thinksrs.com [thinksrs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pharmaguru.co [pharmaguru.co]
